Ralimetinib
CAS No.: 862505-00-8
VCID: VC0548803
Molecular Formula: C24H29FN6
Molecular Weight: 420.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Ralimetinib, also known as LY2228820, is a small molecule drug that has been investigated for its potential in treating various cancers and inflammatory conditions. It is primarily recognized as a p38 mitogen-activated protein kinase (MAPK) inhibitor, which plays a crucial role in cellular signaling pathways involved in inflammation, cell proliferation, and tumor progression. Clinical Trials and ApplicationsRalimetinib has been studied in clinical trials for its potential in treating postmenopausal advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer . Its role as an antineoplastic agent is promising due to its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting the p38 MAPK pathway, which is often upregulated in cancer cells . Research FindingsResearch on ralimetinib highlights its dual role in inhibiting both p38 MAPK and EGFR pathways, which contributes to its anti-cancer effects. The drug's ability to induce apoptosis and reduce tumor cell proliferation makes it a valuable candidate for cancer therapy. Additionally, its anti-inflammatory properties could be beneficial in managing conditions characterized by excessive cytokine production.
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CAS No. | 862505-00-8 | ||||||
Product Name | Ralimetinib | ||||||
Molecular Formula | C24H29FN6 | ||||||
Molecular Weight | 420.5 g/mol | ||||||
IUPAC Name | 5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | ||||||
Standard InChI | InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | ||||||
Standard InChIKey | XPPBBJCBDOEXDN-UHFFFAOYSA-N | ||||||
SMILES | CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | ||||||
Canonical SMILES | CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | ||||||
Appearance | Solid powder | ||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||
Shelf Life | >2 years if stored properly | ||||||
Solubility | Soluble in DMSO, not in water | ||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||
Synonyms | LY2228820; LY2228820; LY 2228820; Ralimetinib. | ||||||
Reference | 1: Correction: A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clin Cancer Res. 2016 May 15;22(10):2596. doi: 10.1158/1078-0432.CCR-16-0645. PubMed PMID: 27179115. 2: Browne AJ, Göbel A, Thiele S, Hofbauer LC, Rauner M, Rachner TD. p38 MAPK regulates the Wnt inhibitor Dickkopf-1 in osteotropic prostate cancer cells. Cell Death Dis. 2016 Feb 25;7:e2119. doi: 10.1038/cddis.2016.32. PubMed PMID: 26913608; PubMed Central PMCID: PMC4849158. 3: Patnaik A, Haluska P, Tolcher AW, Erlichman C, Papadopoulos KP, Lensing JL, Beeram M, Molina JR, Rasco DW, Arcos RR, Kelly CS, Wijayawardana SR, Zhang X, Stancato LF, Bell R, Shi P, Kulanthaivel P, Pitou C, Mulle LB, Farrington DL, Chan EM, Goetz MP. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clin Cancer Res. 2016 Mar 1;22(5):1095-102. doi: 10.1158/1078-0432.CCR-15-1718. Epub 2015 Nov 18. PubMed PMID: 26581242. 4: Rachner TD, Göbel A, Browne A, Hötzel J, Rauner M, Hofbauer LC. P38 regulates the Wnt inhibitor Dickkopf-1 in breast cancer. Biochem Biophys Res Commun. 2015 Oct 30;466(4):728-32. doi: 10.1016/j.bbrc.2015.09.101. Epub 2015 Sep 25. PubMed PMID: 26407843. 5: Coutant DE, Kulanthaivel P, Turner PK, Bell RL, Baldwin J, Wijayawardana SR, Pitou C, Hall SD. Understanding Disease-Drug Interactions in Cancer Patients: Implications for Dosing Within the Therapeutic Window. Clin Pharmacol Ther. 2015 Jul;98(1):76-86. doi: 10.1002/cpt.128. Epub 2015 May 19. Review. PubMed PMID: 25808023. 6: Campbell RM, Anderson BD, Brooks NA, Brooks HB, Chan EM, De Dios A, Gilmour R, Graff JR, Jambrina E, Mader M, McCann D, Na S, Parsons SH, Pratt SE, Shih C, Stancato LF, Starling JJ, Tate C, Velasco JA, Wang Y, Ye XS. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Mol Cancer Ther. 2014 Feb;13(2):364-74. doi: 10.1158/1535-7163.MCT-13-0513. Epub 2013 Dec 19. PubMed PMID: 24356814. 7: Tate CM, Blosser W, Wyss L, Evans G, Xue Q, Pan Y, Stancato L. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo. J Biol Chem. 2013 Mar 1;288(9):6743-53. doi: 10.1074/jbc.M112.425553. Epub 2013 Jan 18. PubMed PMID: 23335506; PubMed Central PMCID: PMC3585111. 8: Zhao R, Raub TJ, Sawada GA, Kasper SC, Bacon JA, Bridges AS, Pollack GM. Breast cancer resistance protein interacts with various compounds in vitro, but plays a minor role in substrate efflux at the blood-brain barrier. Drug Metab Dispos. 2009 Jun;37(6):1251-8. doi: 10.1124/dmd.108.025064. Epub 2009 Mar 9. PubMed PMID: 19273529; PubMed Central PMCID: PMC2683690. 9: Ishitsuka K, Hideshima T, Neri P, Vallet S, Shiraishi N, Okawa Y, Shen Z, Raje N, Kiziltepe T, Ocio EM, Chauhan D, Tassone P, Munshi N, Campbell RM, Dios AD, Shih C, Starling JJ, Tamura K, Anderson KC. p38 mitogen-activated protein kinase inhibitor LY2228820 enhances bortezomib-induced cytotoxicity and inhibits osteoclastogenesis in multiple myeloma; therapeutic implications. Br J Haematol. 2008 May;141(5):598-606. doi: 10.1111/j.1365-2141.2008.07044.x. Epub 2008 Apr 7. PubMed PMID: 18397345. | ||||||
PubChem Compound | 11539025 | ||||||
Last Modified | Aug 15 2023 |
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